Physicochemical Properties: Defining the Compound's Baseline for Synthetic Application
4-Bromo-6-chloro-2-methyl-2H-indazole possesses a well-defined molecular profile that differentiates it from other indazole analogs. Its exact molecular weight (245.50 g/mol) and molecular formula (C8H6BrClN2) are critical for precise stoichiometric calculations in synthetic workflows, ensuring reaction consistency and purity . This is in contrast to other halogenated indazoles, such as 4-Bromo-6-chloro-1H-indazole (MW 231.48 g/mol, C7H4BrClN2), where the absence of the methyl group leads to different physical properties and reactivity [1].
| Evidence Dimension | Molecular Weight and Formula |
|---|---|
| Target Compound Data | 245.50 g/mol, C8H6BrClN2 |
| Comparator Or Baseline | 4-Bromo-6-chloro-1H-indazole: 231.48 g/mol, C7H4BrClN2 |
| Quantified Difference | ΔMW = 14.02 g/mol; Difference in formula: +CH2 |
| Conditions | Calculated from molecular structure |
Why This Matters
The precise molecular weight is essential for accurate analytical method development (e.g., LC-MS) and reaction scale-up, ensuring the correct compound is being synthesized and characterized.
- [1] BOC Sciences. 4-Bromo-6-chloro-1H-indazole - (CAS 885519-03-9). View Source
